3-Fluoro-N,N-dimethylpicolinamide
Description
3-Fluoro-N,N-dimethylpicolinamide is an organic compound with the molecular formula C8H9FN2O It is a derivative of picolinamide, where the hydrogen atom at the 3-position of the pyridine ring is replaced by a fluorine atom, and the amide nitrogen is substituted with two methyl groups
Properties
Molecular Formula |
C8H9FN2O |
|---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
3-fluoro-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H9FN2O/c1-11(2)8(12)7-6(9)4-3-5-10-7/h3-5H,1-2H3 |
InChI Key |
HXJVGPIEBQWOKT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC=N1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N,N-dimethylpicolinamide typically involves the fluorination of picolinamide derivatives. One common method is the reaction of 3-fluoropyridine with N,N-dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The use of continuous flow reactors can enhance the efficiency and safety of the production process, allowing for better control over reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N,N-dimethylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted picolinamide derivatives.
Scientific Research Applications
3-Fluoro-N,N-dimethylpicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: A precursor in the synthesis of 3-Fluoro-N,N-dimethylpicolinamide.
N,N-Dimethylpicolinamide: Lacks the fluorine atom but shares the same core structure.
3-Fluoro-N-methylpicolinamide: Similar structure with one less methyl group on the amide nitrogen.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the dimethylamino group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the dimethylamino group increases its solubility and reactivity.
Biological Activity
3-Fluoro-N,N-dimethylpicolinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H12F2N2O
- Molecular Weight : 202.21 g/mol
- CAS Number : 1864975-66-5
The compound features a picolinamide structure with a fluorine atom attached to the aromatic ring, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been studied for its potential to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The binding of this compound to FGFRs disrupts their signaling pathways, consequently inhibiting cell proliferation and survival.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : It has shown promise in inhibiting tumor growth in various cancer models.
- Anti-inflammatory Effects : Preliminary studies suggest potential applications in treating inflammatory disorders.
- Antimicrobial Properties : Some derivatives exhibit activity against certain bacterial strains.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of FGFR signaling | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of this compound, researchers evaluated its effects on various cancer cell lines, including breast and lung cancer. The compound demonstrated significant inhibition of cell proliferation with IC50 values ranging from 0.5 µM to 2 µM, indicating potent anticancer activity.
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of the compound using a murine model of acute inflammation. Mice treated with this compound showed a marked reduction in pro-inflammatory cytokines compared to control groups, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other picolinamide derivatives. A comparative analysis highlights the following differences:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 0.5 - 2 | Anticancer |
| Picolinamide | 10 - 20 | Anticancer |
| Other derivatives | Varies | Variable (antimicrobial) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
